molecular formula C27H44N2O5 B581899 N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 198473-95-9

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B581899
CAS No.: 198473-95-9
M. Wt: 476.658
InChI Key: NFRXJWSHDWTRPW-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is synthesized through a multi-step process involving the protection of the amino group of L-homotyrosine with a Boc group. The reaction typically involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-L-homotyrosine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug development and as a therapeutic agent.

    Industry: Employed in the production of pharmaceuticals and bioconjugates

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its additional methylene group, which provides increased flexibility and potential for forming more complex structures. This makes it particularly valuable in peptide synthesis and bioconjugation .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRXJWSHDWTRPW-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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